molecular formula C11H11F2NO3 B030708 N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine CAS No. 208124-34-9

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine

Cat. No.: B030708
CAS No.: 208124-34-9
M. Wt: 243.21 g/mol
InChI Key: WMFFVAZKIWXNQV-LURJTMIESA-N
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Description

N-[(3,5-difluorophenyl)acetyl]alanine is a chemical compound with the molecular formula C11H11F2NO3 and a molecular weight of 243.21 g/mol . It is a derivative of alanine, an amino acid, and contains a difluorophenyl group attached to the acetyl moiety. This compound is primarily used in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)acetyl]alanine typically involves the acylation of alanine with 3,5-difluorophenylacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of N-[(3,5-difluorophenyl)acetyl]alanine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-difluorophenyl)acetyl]alanine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted difluorophenyl derivatives.

Scientific Research Applications

N-[(3,5-difluorophenyl)acetyl]alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme-substrate interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

N-[(3,5-difluorophenyl)acetyl]alanine can be compared with other similar compounds, such as:

    N-[(3,5-dichlorophenyl)acetyl]alanine: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.

    N-[(3,5-dimethylphenyl)acetyl]alanine: Contains methyl groups, resulting in altered steric and electronic effects.

    N-[(3,5-dibromophenyl)acetyl]alanine:

The uniqueness of N-[(3,5-difluorophenyl)acetyl]alanine lies in its difluorophenyl group, which imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .

Biological Activity

N-[2-(3,5-Difluorophenyl)acetyl]-L-alanine, also known as DAPT (N-[N-(3,5-difluoro-phenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), is a compound of significant interest due to its biological activity, particularly as an inhibitor of gamma-secretase. This enzyme plays a crucial role in the processing of amyloid precursor protein (APP), which is implicated in Alzheimer's disease. The following sections provide a detailed overview of its biological activity, including mechanisms, research findings, and case studies.

  • Molecular Weight : 432.46 g/mol
  • Chemical Formula : C23H26F2N2O4
  • CAS Number : 208255-80-5
  • Solubility : Soluble in DMSO up to 100 mM
  • Purity : Greater than 99%

DAPT functions primarily as a gamma-secretase inhibitor , which leads to the reduction of amyloid-beta (Aβ) peptide levels. Specifically, it has been shown to decrease both Aβ40 and Aβ42 levels in human primary neuronal cultures with IC50 values of approximately 115 nM and 200 nM, respectively . By inhibiting gamma-secretase activity, DAPT effectively blocks the cleavage of APP, thereby preventing the formation of neurotoxic Aβ aggregates that are associated with Alzheimer's disease.

Biological Activity Overview

Activity Description
Gamma-secretase inhibitionReduces Aβ40 and Aβ42 levels in neuronal cultures and in vivo models .
Notch signaling blockadeInhibits Notch signaling pathways in hybrid human-mouse fetal thymus organ cultures .
Neuronal differentiationPromotes commitment of neural cells to neuronal differentiation .

In Vitro Studies

In vitro studies have demonstrated that DAPT significantly reduces Aβ secretion from cultured cells. For instance, a study indicated that DAPT inhibited the cleavage of APP by gamma-secretase, leading to decreased levels of both soluble APP and Aβ peptides .

In Vivo Studies

In vivo experiments using transgenic mouse models for Alzheimer's disease have shown that treatment with DAPT results in decreased amyloid plaque formation and improved cognitive function. Specifically, the compound was found to suppress behavioral abnormalities associated with amyloid pathology .

Case Studies

  • Alzheimer's Disease Models :
    • In a study involving APP23 transgenic mice, DAPT treatment led to a significant reduction in amyloid plaque burden and improved memory performance as assessed by behavioral tests. This suggests potential therapeutic implications for Alzheimer's disease management .
  • Neuronal Differentiation :
    • Research conducted on neural stem cells revealed that DAPT not only inhibits gamma-secretase but also enhances neuronal differentiation. This dual action could be beneficial in regenerative medicine contexts where promoting neuronal growth is desired .

Properties

IUPAC Name

(2S)-2-[[2-(3,5-difluorophenyl)acetyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-6(11(16)17)14-10(15)4-7-2-8(12)5-9(13)3-7/h2-3,5-6H,4H2,1H3,(H,14,15)(H,16,17)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFFVAZKIWXNQV-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)CC1=CC(=CC(=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80478263
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208124-34-9
Record name N-[(3,5-difluorophenyl)acetyl]alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80478263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.